5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
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Description
5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a useful research compound. Its molecular formula is C27H25ClN4O4 and its molecular weight is 504.97. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis of quinazolinone and its derivatives for evaluating their antimicrobial properties. Patel et al. (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity against standard drugs. Similarly, Bektaş et al. (2007) created novel 1,2,4-triazole derivatives with moderate to good antimicrobial activities against test microorganisms. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial agents, confirming their antibacterial and antifungal activities on various strains (Patel et al., 2011) (Bektaş et al., 2007) (Desai et al., 2007).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, which were screened for their anti-inflammatory and analgesic activity, showing potential as therapeutic agents in treating inflammation and pain (Farag et al., 2012).
Anticancer Activities
The search for new anticancer agents has led to the synthesis of quinazolinone derivatives with promising results. Fang et al. (2016) designed and synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines, comparable to 5-fluorouracil (Fang et al., 2016).
Properties
IUPAC Name |
5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h1-5,8-14,17H,6-7,15-16,18H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJGZTYRCXAVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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